molecular formula C16H11ClFNO B14431254 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine CAS No. 81078-24-2

8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine

Cat. No.: B14431254
CAS No.: 81078-24-2
M. Wt: 287.71 g/mol
InChI Key: OZOLHPLJSODQLR-UHFFFAOYSA-N
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Description

8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves multiple steps. One common method includes the use of isocyanide reagents. The process typically starts with the formation of an imidazobenzodiazepine intermediate. This intermediate is then subjected to a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. This approach not only improves yield but also minimizes the formation of by-products, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro and fluoro substituent on the benzodiazepine core enhances its binding affinity to the GABA receptor, making it a potent compound with potential therapeutic applications .

Properties

CAS No.

81078-24-2

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

8-chloro-1-(2-fluorophenyl)-2-oxido-3H-2-benzazepin-2-ium

InChI

InChI=1S/C16H11ClFNO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2

InChI Key

OZOLHPLJSODQLR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3F

Origin of Product

United States

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